N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
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Overview
Description
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a complex organic compound that features a thiazole ring and an isoindoline structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Isoindoline Structure: The isoindoline structure can be synthesized through the cyclization of phthalic anhydride with primary amines.
Coupling Reactions: The final step involves coupling the thiazole and isoindoline structures through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups in the isoindoline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring and isoindoline structure allow it to bind to enzymes and receptors, potentially inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl)-N-phenylamine
- [4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetic acid
Uniqueness
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is unique due to its combination of a thiazole ring and an isoindoline structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a complex organic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The compound features a thiazole ring and an isoindolinone moiety, which are both known to contribute to various biological activities. The molecular formula is C20H17N5O4S with a molecular weight of approximately 455.51 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example:
- Cytotoxicity Studies : In vitro assays have demonstrated that the compound exhibits significant cytotoxic activity against various cancer cell lines. The MTT assay results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) lower than that of standard chemotherapeutic agents like doxorubicin in certain cell lines, suggesting potent anticancer properties .
Cell Line | IC50 (µg/mL) | Reference |
---|---|---|
A549 (Lung) | 1.61 ± 1.92 | |
Jurkat (Leukemia) | 1.98 ± 1.22 | |
HT29 (Colon) | < Doxorubicin |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- In vitro Studies : Using the albumin denaturation method, this compound showed comparable anti-inflammatory activity to diclofenac sodium, a standard anti-inflammatory drug .
Antimicrobial Activity
The antimicrobial properties of this compound have been assessed against various bacterial strains:
- Antibacterial Testing : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using the broth dilution method.
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 20 | |
Pseudomonas aeruginosa | 25 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that the thiazole moiety plays a critical role in modulating various signaling pathways associated with inflammation and cancer cell proliferation.
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical settings:
- In Vivo Tumor Models : In animal models bearing xenograft tumors, administration of the compound resulted in significant tumor regression compared to control groups receiving no treatment or standard chemotherapy.
- Inflammatory Disease Models : In models of acute inflammation induced by carrageenan, treatment with this compound led to reduced paw edema and lower levels of inflammatory mediators such as TNF-alpha and IL-6.
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-28-16-8-7-12(9-17(16)29-2)15-11-30-21(22-15)23-18(25)10-24-19(26)13-5-3-4-6-14(13)20(24)27/h3-9,11H,10H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBYEHLBBWDOCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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